ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C26H34ClN3O5S2 and its molecular weight is 568.14. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Phosphine-Catalyzed Annulation : A study describes the use of ethyl 2-methyl-2,3-butadienoate, a related compound, in [4 + 2] annulation with N-tosylimines, catalyzed by organic phosphine, leading to high yields and complete regioselectivity of tetrahydropyridine derivatives (Zhu, Lan, & Kwon, 2003).
- Synthesis of Fused Heterocycles : Research on the synthesis of novel pyrido and thieno pyrimidines from similar ethyl-substituted compounds showcases the potential for creating diverse polyheterocyclic systems (Bakhite, Al-Sehemi, & Yamada, 2005).
- Crystal Structure Elucidation : A study focused on the crystal structure of a closely related compound, providing insights into the molecular geometry and interactions within the crystal lattice (Chen, Hong, Liu, & Ming-guo, 2012).
Organic Synthesis and Medicinal Chemistry
- Key Intermediate in Drug Synthesis : The compound is used as a key intermediate in the synthesis of prasugrel, a drug used for preventing blood clots (Weihui, 2013).
- Potential Anti-inflammatory Applications : Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a structurally related molecule, was synthesized as a potential anti-inflammatory agent, indicating possible therapeutic applications (Moloney, 2001).
- Antiallergic Activity : Derivatives of similar compounds exhibited significant antiallergic activity, suggesting potential in developing new antiallergic agents (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Properties
IUPAC Name |
ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5S2.ClH/c1-6-14-29(15-7-2)36(32,33)20-11-9-19(10-12-20)24(30)27-25-23(26(31)34-8-3)21-13-16-28(18(4)5)17-22(21)35-25;/h6-7,9-12,18H,1-2,8,13-17H2,3-5H3,(H,27,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSWIENWGWWGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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